1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC13663541

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNO |

|---|---|

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 1-(6-bromo-4-methylpyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3 |

| Standard InChI Key | XXQZKSNBIVQNIY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C(=O)C)Br |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

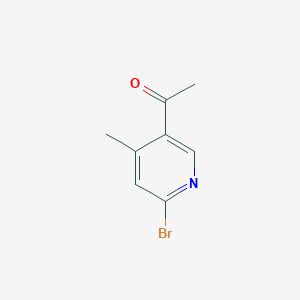

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one (IUPAC name) has the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol. The pyridine ring is substituted with a bromine atom at position 6, a methyl group at position 4, and an acetyl group at position 3 (Figure 1) . Its SMILES notation is CC(=O)C1=C(C)N=C(C=C1)Br, reflecting the substituents’ positions and connectivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | Calc. |

| CAS Number | Not Assigned | – |

| SMILES | CC(=O)C1=C(C)N=C(C=C1)Br | |

| InChI Key | MUKKGHQBUKOMTD-UHFFFAOYSA-N* |

*InChI Key corresponds to a structural analog lacking the 4-methyl group .

Synthesis and Functionalization

Direct Synthesis Routes

The compound can be synthesized via cross-coupling reactions or halogenation of pre-functionalized pyridines. A representative method involves:

-

Bromination of 4-methylpyridin-3-yl-ethanone:

-

Pd-Catalyzed Coupling:

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 65–75% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, DMF, 85°C | 89% |

Base-Catalyzed Isomerization

Recent studies highlight base-mediated isomerization as a strategy to access meta-substituted pyridines. For example, 3-bromopyridines can isomerize to 4-bromo derivatives under strong basic conditions (e.g., KOtBu), enabling precise substitution patterns . This method could streamline the synthesis of 1-(6-bromo-4-methylpyridin-3-yl)ethan-1-one from cheaper precursors .

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1 using computational tools (e.g., ChemAxon), indicating moderate hydrophobicity. Its solubility in water is low (~0.1 mg/mL), but it dissolves readily in polar aprotic solvents like DMF or DMSO .

Thermal and Stability Profiles

-

Melting Point: Analogous bromopyridines melt between 80–100°C .

-

Stability: Sensitive to strong acids/bases due to the acetyl group’s susceptibility to hydrolysis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s structure aligns with intermediates used in COX-2 inhibitor syntheses. For instance, etoricoxib derivatives require similar acetylpyridine precursors . The bromine atom also facilitates further functionalization via cross-coupling (e.g., amination, sulfonation) .

Role in Mechanistic Studies

Studies on aryl halide isomerization utilize bromopyridines to explore reaction mechanisms. The 4-methyl group in this compound may sterically influence substitution patterns, offering insights into regioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume